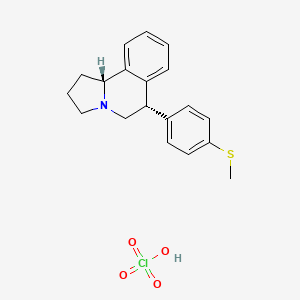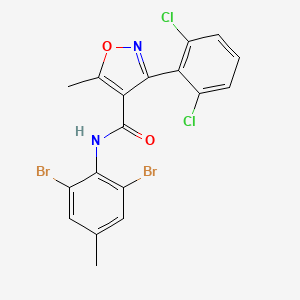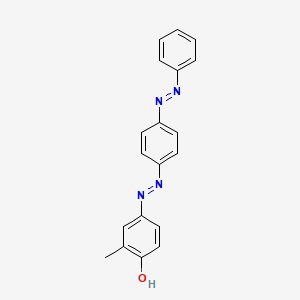
Disperse Yellow 7
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Disperse Yellow 7 and related azo dyes involves complex chemical reactions, including diazotization and coupling reactions. For instance, bis-azobenzene derivatives based on DY7 have been synthesized through alkylation and subsequent reactions, showcasing the chemical versatility and potential for modification of such dyes for various applications (Darabut et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of azo dyes, including those related to DY7, have been thoroughly investigated, revealing the significance of hydrogen bonding and π–π stacking interactions in determining their molecular packing and properties. For example, studies on C.I. Disperse Yellow 119 and C.I. Disperse Yellow 211, which share a similar molecular backbone to DY7, highlighted these interactions' roles in the dyes' structural stability (Huang, 2008).
Chemical Reactions and Properties
Azo dyes, including DY7, undergo various chemical reactions, such as azo-hydrazone tautomerism and complexation with metal ions, which significantly affect their properties and applications. These reactions are critical for understanding the dye's behavior in different environments and under various chemical treatments (You et al., 2010).
Physical Properties Analysis
The physical properties of DY7 and similar dyes, such as lightfastness and photodegradation behavior, are closely related to their molecular structure. Studies have shown that the electron donating ability of the coupling component significantly influences these properties, impacting the dye's suitability for specific applications (Kim & Park, 2001).
Chemical Properties Analysis
The chemical properties of DY7, such as its reactivity and interaction with different substrates, are key to its widespread use in dyeing processes. For example, the synthesis and characterization of reactive-disperse yellow dyes have been explored to enhance their application in the textile industry by improving their reactivity and binding efficiency with fabric fibers (Shufen, 2013).
Wissenschaftliche Forschungsanwendungen
Photoaktive Polysilan-Copolymere
Disperse Yellow 7 Methacrylat (DY7MA) wurde zur Synthese funktioneller, photoaktiver Polysilan-Copolymerer verwendet. Diese Copolymere weisen multimodale optische und Photolumineszenzeigenschaften auf, wodurch sie für neuartige optoelektronische Anwendungen geeignet sind {svg_1}. Sie werden mit Hilfe der UV-Technik synthetisiert und zeichnen sich durch ihre Fähigkeit aus, die Polymerisation durch UV-Bestrahlung zu initiieren, was zur Bildung von Silyl-Makroradicalen führt {svg_2}.
Nichtlineare optische Eigenschaften
Die nichtlinearen optischen Eigenschaften von this compound, wie z. B. nichtlineare Absorption und Brechung, wurden untersucht, wenn es in Polymermatrizen wie Polymethylmethacrylat-Methacrylsäure (PMMA-MA) dotiert wurde {svg_3}. Diese Eigenschaften sind entscheidend für Anwendungen in optischen Begrenzern, optischen Schaltern und photonischen Geräten.
Färben von Polyestergeweben
This compound wird in der Textilindustrie zum Färben von Polyestergeweben verwendet. Innovative Verfahren, darunter Mikrowellen- und Ultraschalltechnologie, wurden eingesetzt, um eine höhere Farbtiefe und Energieeffizienz während des Färbeprozesses zu erreichen {svg_4}. Dies spart nicht nur Energie, sondern reduziert auch die Umweltbelastung, da weniger Farbstoff im Färbebad verbleibt.
Verbesserung antimikrobieller Eigenschaften
In Kombination mit Nanometall-Oxiden kann this compound zur Behandlung von Polyestergeweben verwendet werden, um deren antimikrobielle Eigenschaften zu verbessern. Diese Behandlung kann auch den UV-Schutz, die Lichtechtheit und die Selbstreinigungseigenschaften der Gewebe verbessern {svg_5}.
Umweltverträglichkeit Studien
This compound, wie auch andere Azofarbstoffe, war Gegenstand von Umweltverträglichkeit Studien aufgrund seiner möglichen Genotoxizität. Die Forschung konzentrierte sich auf die Auswirkungen auf aquatische Ökosysteme und die menschliche Gesundheit und unterstreicht die Notwendigkeit effektiver Abwasserbehandlungssysteme, um die negativen Auswirkungen zu minimieren {svg_6}.
Biologische Bildgebung
In der biologischen Forschung kann this compound bei der Beobachtung und Analyse von Zellstrukturen, der Verfolgung von Biomolekülen, der Bewertung von Zellfunktionen, der Unterscheidung von Zelltypen und der Untersuchung der Gewebshistologie helfen {svg_7}. Diese Anwendungen sind entscheidend für das Verständnis von Zellprozessen und Krankheitsmechanismen.
Safety and Hazards
Disperse Yellow 7 can cause skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Disperse Yellow 7, chemically classified as a bis(azo) compound , is primarily used as a coloring agent in various applications such as textiles, hosiery, carpets, polystyrene, and various thermoplastics . Its primary targets are these hydrophobic fibers .
Mode of Action
The dyeing of hydrophobic fibers like polyester fibers with disperse dyes, such as this compound, may be considered as a process of dye transfer from liquid solvent (water) to a solid organic solvent (fiber) . This compound is added to water with a surface-active agent to form an aqueous dispersion .
Pharmacokinetics
This compound is a nonionic dye, free from ionizing groups, and has very low water solubility . It is suitable for dyeing hydrophobic fibers .
Result of Action
The result of this compound’s action is the successful dyeing of hydrophobic fibers, giving them a vibrant yellow color . The dye has substantivity for one or more hydrophobic fibers e.g., cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers .
Action Environment
The action of this compound can be influenced by environmental factors. . This can have environmental implications. Furthermore, the dye’s action can be affected by the presence of nitrous oxide, which can cause fading of certain blue and violet disperse dyes with an anthraquinone structure .
Eigenschaften
IUPAC Name |
2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKYEIFFSOPYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064217 | |
| Record name | C.I. Disperse Yellow 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6300-37-4 | |
| Record name | Disperse Yellow 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Fast Yellow 4K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Yellow 7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[p-(phenylazo)phenyl]azo]-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Disperse Yellow 7 (DY7)?
A1: this compound (DY7) has the molecular formula C19H16N4O and a molecular weight of 316.36 g/mol. [, , ]
Q2: What are some key spectroscopic characteristics of DY7?
A2: Key spectroscopic features of DY7 include:
- 1H NMR: A signal at 8.16 ppm for aromatic protons near the azo (-N=N-) group, a peak at 4.0 ppm due to the CH-CONH group, and another signal at 8.16 ppm for the CONH amide proton. []
- 13C NMR: Used in conjunction with 1H NMR to confirm the structure. []
- FTIR: Provides information about functional groups present. []
- UV-Vis: Shows a broad absorption band spanning from near-UV up to 650 nm, attributed to the presence of the nitro group and the size and intermolecular interactions of the chromophore. [] This technique is also useful for studying DY7's photoisomerization behavior. [, ]
Q3: Is DY7 compatible with polymer matrices, and what applications does this enable?
A3: Yes, DY7 exhibits good compatibility with various polymer matrices like poly(N-isopropyl acrylamide) (PNIPAM), poly(methyl methacrylate) (PMMA), and polycarbonate (PC). [, , ] This compatibility allows for the creation of:
- Thermoresponsive and photoactive copolymers: PNIPAM-DY7 copolymers display both thermal and photoluminescence properties, making them suitable for applications like optical switching, optical information storage, and diffractive optical elements. []
- Ultrathin nanocomposite films: Combining DY7 with polyhedral oligomeric silsesquioxanes (POSS) creates stable and uniform films with photoswitchable properties, potentially useful in nanometer-sized photoswitches and optical-limiting materials. []
- Photoresponsive polymer materials: Supramolecular polymer-DY7 complexes facilitate photoinduced birefringence with high stability and surface-relief grating formation over a wide range of wavelengths, enabling applications in optics and photonics. [, ]
Q4: How does drawing affect the dye uptake of polypropylene (PP) films dyed with DY7?
A4: Drawing PP films generally increases the equilibrium dye sorption (M0) of DY7. This is attributed to the enhanced sorption in the amorphous side region between crystalline cores, which become rich in interfibrillar tie chains during drawing. [, ]
Q5: How does annealing temperature influence DY7 sorption in polyethylene single crystal mats?
A5: Annealing polyethylene single crystal mats at higher temperatures leads to increased equilibrium sorption of DY7. This is primarily attributed to enhanced sorption in the amorphous side region between crystalline cores, which becomes more accessible due to increased lamellar thickness during annealing. []
Q6: How does the thermal history of isotactic polypropylene films impact their DY7 sorption?
A6: Isothermal annealing of isotactic polypropylene films at higher temperatures generally leads to a slight increase in DY7 sorption. This is linked to enhanced sorption in the amorphous side region, attributed to the extended chain conformation of this region arising from distorted lattice chains. []
Q7: What is the effect of organic solvent treatments on the equilibrium sorption of DY7 in polypropylene films?
A7: Treatment with organic solvents like chlorobenzene and decalin generally increases DY7 sorption in polypropylene films, while treatment with ethylene glycol causes a slight decrease. The increase is attributed to enhanced sorption in the amorphous side region due to the removal of atactic fractions and low molecular weight components by the solvents. []
Q8: Does the type of disperse dye influence how its sorption in polyester/polyether block copolymer films is affected by annealing or drawing?
A8: Yes, the sorption behavior varies depending on the dye structure. For instance, annealing increases the equilibrium sorption of both DY7 and p-Aminoazobenzene, while drawing primarily affects DY7 sorption due to its long, rod-like structure, which has a higher affinity for the inter-fibrillar tie chains formed during drawing. []
Q9: What are the environmental concerns associated with DY7?
A9: DY7 raises concerns due to its presence in textile industry wastewater and its potential to degrade into toxic and potentially carcinogenic aromatic amines. [, , ] These amines can contaminate water bodies and pose risks to aquatic life and human health. [, ]
Q10: How is DY7 typically removed from wastewater?
A10: Various methods are employed for DY7 removal from wastewater, including:
- Electrochemical Treatment: Electrooxidation using metal oxide-coated electrodes has shown promise in degrading DY7 in dye-house effluent. []
Q11: What are some alternative dyes to DY7 and their potential advantages?
A11: Research is ongoing to find safer and more environmentally friendly alternatives to DY7. These alternatives aim for:
Q12: How is computational chemistry used in research related to DY7?
A12: Computational methods can be applied to:
Q13: What analytical techniques are commonly used to characterize and quantify DY7?
A13: Commonly used techniques include:
- High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of DY7 and its potential degradation products in complex mixtures like wastewater. []
- UV-Vis Spectrophotometry: This technique is useful for quantifying DY7 based on its characteristic absorbance spectrum. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(-)-Methyl 4-[2-(2-hydroxy-3-phenoxypropylamino)ethoxy]phenoxyacetate](/img/structure/B1209358.png)
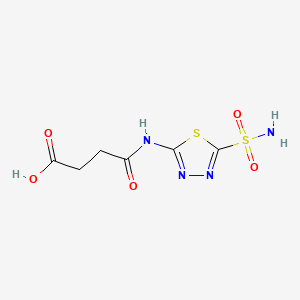
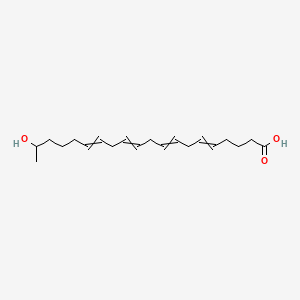

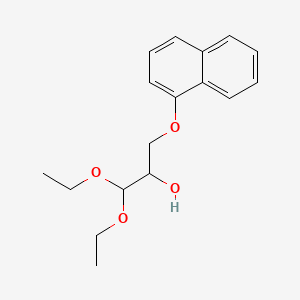

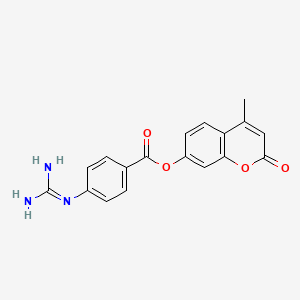
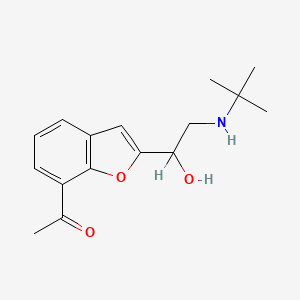
![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)

